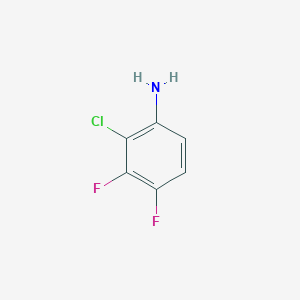

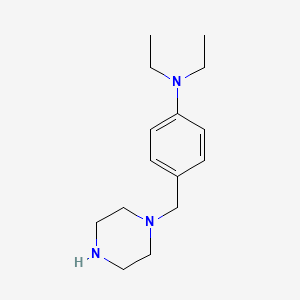

![molecular formula C23H32N2O4 B3028930 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine CAS No. 401518-12-5](/img/structure/B3028930.png)

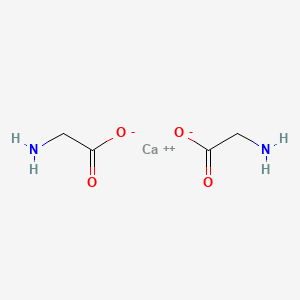

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine

説明

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds with the N-Boc-piperidinyl moiety has been a subject of interest in recent research. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed, utilizing β-keto esters derived from piperidine carboxylic acids, which were then treated with N,N-dimethylformamide dimethyl acetal to produce the target compounds . Similarly, N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization, achieving a yield of 48% .

Molecular Structure Analysis

The molecular structure and characterization of these compounds are crucial for understanding their properties and potential applications. The novel heterocyclic compounds mentioned above were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . In another study, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were extensively analyzed using various spectroscopic techniques and theoretical calculations, including Density Functional Theory (DFT) .

Chemical Reactions Analysis

The reactivity of N-Boc-piperidinyl derivatives in various chemical reactions has been explored. For example, reactions of N-Boc-piperidin-4-one with aromatic aldehydes produced nitrogen-containing 1,5-diketones, which underwent intramolecular aldol cyclization to form aza derivatives of tricyclic systems . Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine led to the formation of a novel pyridine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The study of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its conformational preferences, HOMO-LUMO bandgap energy, and reactive sites through molecular electrostatic potential and Fukui function analysis . Furthermore, the influence of A1,3 strain on the stereochemical outcome of acid-mediated amido cyclization was investigated in the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines, highlighting the importance of molecular strain in determining the properties of the synthesized compounds .

科学的研究の応用

Synthesis and Characterization

Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This research by Millet and Baudoin (2015) highlights the synthesis of 3-arylpiperidines, including N-Boc-piperidines, via palladium-catalyzed migrative Negishi coupling. This method is noted for its good to excellent selectivity and yields, demonstrating the potential of N-Boc-piperidines in pharmaceutical research (Millet & Baudoin, 2015).

Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] : In this study, Wang Qian-y (2015) discusses the synthesis of a novel compound using 1-Boc-piperidine-2-carboxylic acid methyl ester. The compound was characterized using various spectroscopic techniques, and a yield of 48% was obtained. This showcases the flexibility of N-Boc-piperidine derivatives in creating novel chemical entities (Wang Qian-y, 2015).

Therapeutic Research

- 1-Boc-Piperidine-4-Carboxaldehyde in Binge-Eating and Anxiety : Guzmán-Rodríguez et al. (2021) studied the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats. The study found that 1-Boc-piperidine decreased calorie intake in a binge-eating protocol and exerted an anxiolytic effect, though the mechanism of action remains to be characterized (Guzmán-Rodríguez et al., 2021).

Chemical Functionalization and Application

- Functionalization of Piperidine Derivatives : Liu et al. (2019) explored the Rhodium-catalyzed C−H insertions and cyclopropanations of donor/acceptor carbenes for the synthesis of methylphenidate analogues. The study demonstrates the potential of N-Boc-piperidine derivatives in synthesizing positionally diverse analogues of psychoactive compounds (Liu et al., 2019).

特性

IUPAC Name |

tert-butyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-22(2,3)29-21(26)25-13-11-23(16-24,12-14-25)17-9-10-19(27-4)20(15-17)28-18-7-5-6-8-18/h9-10,15,18H,5-8,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPROUWETCXMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678166 | |

| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine | |

CAS RN |

401518-12-5 | |

| Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

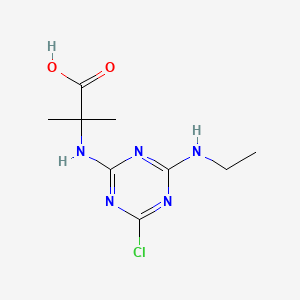

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

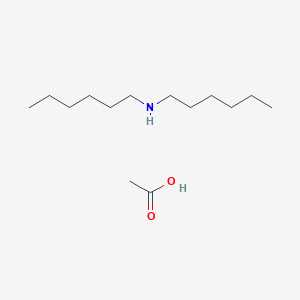

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)

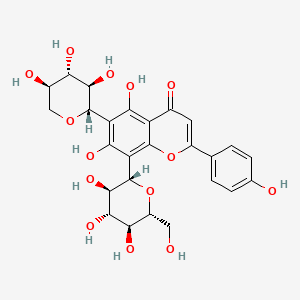

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)